molecular formula C80H143F3N22O22 B576275 Autocamtide-2-related inhibitory peptide CAS No. 167114-91-2

Autocamtide-2-related inhibitory peptide

Katalognummer B576275
CAS-Nummer: 167114-91-2
Molekulargewicht: 1611.8
InChI-Schlüssel: AQERPQDFAQEHFS-PNTPNKCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .


Molecular Structure Analysis

The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .


Physical And Chemical Properties Analysis

AIP is a lyophilized powder . It is soluble in water . .

Wissenschaftliche Forschungsanwendungen

Renal Fibrosis

  • Scientific Field : Cellular and Molecular Biology, Renal Medicine .
  • Application Summary : AIP has been used to study its effects on renal fibrosis, a condition characterized by the excessive deposition of extracellular matrix that destroys and replaces the functional renal parenchyma .
  • Methods of Application : The study involved examining the effect of AIP on the progression of renal fibrosis and its possible mechanism .
  • Results : The results showed that AIP could inhibit the expression of the fibrosis markers Fibronectin, Collagen I, MMP2 and α-SMA in vivo and in vitro .

Cardiac Dysfunction in Type 2 Diabetes

  • Scientific Field : Cardiovascular Diabetology .
  • Application Summary : AIP has been used to study its effects on cardiac contractility during type 2 diabetes .
  • Methods of Application : The study involved measuring contraction and relaxation parameters of isolated trabeculae from Zucker Diabetic Fatty rats in the presence and absence of CaMKII inhibitors .
  • Results : The results indicated that CaMKIIδ plays a key role in modulating performance of the diabetic heart, and moreover, suggest a potential therapeutic role for CaMKII inhibitors in improving myocardial function during type 2 diabetes .

Inhibition of Calmodulin Kinase II (CaMKII) Action in Virulent Theileria Infected Macrophages

  • Scientific Field : Microbiology, Immunology .
  • Application Summary : AIP has been used to inhibit CaMKII action in virulent Theileria infected macrophages .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Study of Oxidative Stress Associated with Neural Cell Death After Hypoxia-Ischemia

  • Scientific Field : Neuroscience .
  • Application Summary : AIP has been used to study its influence on oxidative stress associated with neural cell death after hypoxia-ischemia, using neonatal hippocampal slice cultures .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Inhibition of Phosphorylation of Recombinant synGA

  • Scientific Field : Biochemistry .
  • Application Summary : AIP has been used to quench the phosphorylation of recombinant synGA (GTPase-activating protein) induced by CaMKII .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Heart Failure

  • Scientific Field : Cardiology .
  • Application Summary : AIP is a highly specific inhibitor of calmodulin-dependent protein kinase II (CaMKII) that may be used to study the role of CaMKII in processes such as heart failure .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Inhibition of Phosphorylation of Recombinant synGA

  • Scientific Field : Biochemistry .
  • Application Summary : AIP has been used to quench the phosphorylation of recombinant synGA (GTPase-activating protein) induced by CaMKII .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Study of Oxidative Stress Associated with Neural Cell Death After Hypoxia-Ischemia

  • Scientific Field : Neuroscience .
  • Application Summary : AIP has been used to study its influence on oxidative stress associated with neural cell death after hypoxia-ischemia, using neonatal hippocampal slice cultures .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Zukünftige Richtungen

Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .

  • AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
  • AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
  • AIP plays a key role in modulating the performance of the diabetic heart .
  • AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
  • AIP could inhibit the expression of fibrosis markers in vivo and in vitro .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUQMNJOVWRNY-HAOWUBAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H143F3N22O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1822.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072604

Citations

For This Compound
834
Citations
Y ZHONG, D CHEN, X YAO - Chinese Journal of Clinical … - manu41.magtech.com.cn
Abstract: AIM: To observe the role of calcium calmodulin dependent protein Kinase (CaMK) Ⅱinhibitor (autocamtide 2-related inhibitory peptide, AIP) in rat cardiac fibroblasts …
Number of citations: 0 manu41.magtech.com.cn
A Ishida, H Fujisawa - Journal of Biological Chemistry, 1995 - ASBMB
… autocamtide-2-related inhibitory peptide … Autocamtide-2-related inhibitory peptide, AIP (KKALRRQEAVDAL), was synthesized by Accord Co. Ltd. CaMK-(281-309) (…
Number of citations: 98 www.jbc.org
X Feng, J Zhang, R Yang, J Bai, B Deng… - … of Pharmacology and …, 2023 - ASPET
… protein kinase II (CaMKII) has been indicated to be closely related to the occurrence of renal fibrosis, and its specific inhibitory peptide, autocamtide-2-related inhibitory peptide (AIP), …
Number of citations: 1 jpet.aspetjournals.org
A Ishida, I Kameshita, S Okuno, T Kitani… - … and biophysical research …, 1995 - Elsevier
… SUMMARY: A novel synthetic peptide AIP (autocamtide-2-related inhibitory peptide), a … (autocamtide-2-related inhibitory peptide), which is made by the substitution of Ala for the …
Number of citations: 316 www.sciencedirect.com
E Dries, V Bito, I Lenaerts, G Antoons… - Circulation …, 2013 - Am Heart Assoc
… -dependent kinase II blockers autocamtide-2–related inhibitory peptide and KN-93, but not … only and abolished by autocamtide-2–related inhibitory peptide. After myocardial infarction, …
Number of citations: 48 www.ahajournals.org
J Li, S Wang, J Zhang, Y Liu, X Zheng, F Ding, X Sun… - Channels, 2020 - Taylor & Francis
… Autocamtide-2-related inhibitory peptide (AIP) is a CaMKII inhibitor that inhibits the activation of CaMKII and downregulates its downstream protein expression [Citation21]. The …
Number of citations: 6 www.tandfonline.com
S Wagner, N Dybkova, ECL Rasenack… - The Journal of …, 2006 - Am Soc Clin Investig
… All effects were reversed using KN93 or autocamtide 2–related inhibitory peptide (AIP) (Figure 1 and Table 1). Interestingly, both inhibitors increased the fraction of available Na + …
Number of citations: 584 www.jci.org
Y Zhao, L Zhu, S Yu, J Zhu, C Wang - NeuroReport, 2016 - ingentaconnect.com
… In this study, we showed that CaMKII inhibition by the inhibitors KN-62 and myristoylated autocamtide-2-related inhibitory peptide promoted apoptosis in cerebellar granule neurons in a …
Number of citations: 7 www.ingentaconnect.com
H Takano, H Fukushi, Y Morishima, Y Shirasaki - Brain research, 2003 - Elsevier
… CaM kinase II (CaMKII) inhibitors (KN-62, KN-93, and myristoylated autocamtide-2 related inhibitory peptide), but not inhibitors of nitric oxide synthase or calcineurin, prevented …
Number of citations: 60 www.sciencedirect.com
J Cuschieri, E Bulger, I Garcia, RV Maier - Surgery, 2005 - Elsevier
… 1,2-bis Aminophenoxy ethane-N,N,N′,N′-tetraacetic acid and autocamtide 2-related inhibitory peptide pretreatment attenuated CaMK II phopshorylation and formation of focal …
Number of citations: 19 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.